2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methylphenyl)acetamide
CAS No.: 920409-03-6
Cat. No.: VC11906480
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920409-03-6 |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H22N4O3S/c1-14-5-4-6-16(9-14)24-20(27)12-25-11-19(28-3)18(26)10-17(25)13-29-21-22-8-7-15(2)23-21/h4-11H,12-13H2,1-3H3,(H,24,27) |
| Standard InChI Key | ZVOFEJMNUQBFKJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC |
Introduction
Chemical Characteristics and Structural Elucidation
Molecular Architecture
The compound’s IUPAC name, 2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide, reflects its multifunctional structure:
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A pyridine ring at the core, substituted with a methoxy group at position 5 and a ketone at position 4.
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A sulfanylmethyl bridge connecting the pyridine to a 4-methylpyrimidine ring.
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An acetamide side chain linked to a 4-methylphenyl group.
Physicochemical Properties
Key properties derived from experimental data include:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 410.49 g/mol |
| logP | Not reported |
| Hydrogen Bond Acceptors | 7 (3 oxygen, 3 nitrogen, 1 sulfur) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Polar Surface Area | 97.7 Ų |
The sulfanyl group enhances lipophilicity, while the acetamide and pyrimidine moieties contribute to hydrogen-bonding capacity, influencing solubility and membrane permeability .
Spectroscopic Data
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SMILES: CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC
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InChIKey: HEWLZZYUKQPOPM-UHFFFAOYSA-N
The pyridine and pyrimidine rings exhibit aromatic π-π stacking potential, critical for interactions with biological targets.
Synthesis and Manufacturing Considerations
Synthetic Route
The synthesis involves multi-step organic reactions:
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Pyridine Functionalization: Introduction of methoxy and ketone groups via nucleophilic substitution and oxidation.
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Sulfanyl-Methyl Bridging: Coupling of 4-methylpyrimidine-2-thiol to the pyridine core using a methylene spacer.
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Acetamide Formation: Reaction of the intermediate with 4-methylphenylamine via amide bond formation.
Challenges and Optimization
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Regioselectivity: Ensuring correct substitution on the pyridine ring requires careful temperature and catalyst control.
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Purification: Column chromatography is essential due to the compound’s moderate solubility in common organic solvents.
Biological Activities and Mechanistic Insights
ACE2/S-Protein Interaction Modulation
Molecular dynamics simulations suggest that pyridine derivatives can allosterically disrupt the ACE2/spike protein interface, potentially inhibiting viral cell entry . The acetamide side chain may stabilize interactions with ACE2’s K353 and Y41 residues, key hotspots for binding .
Anticancer and Antimicrobial Prospects
While direct evidence is lacking, the compound’s electron-deficient pyrimidine ring could intercalate DNA or inhibit topoisomerases, analogous to fluoroquinolones .
Comparative Analysis with Structural Analogs
G876-0503: A Piperazine-Based Analog
The structurally related compound 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1(4H)-yl}-N-(4-methylphenyl)acetamide (G876-0503) differs in its substitution at the pyridine’s 2-position:
| Parameter | Target Compound | G876-0503 |
|---|---|---|
| Molecular Weight | 410.49 | 412.49 |
| logP | N/A | 0.899 |
| Key Substituent | Sulfanylpyrimidine | Acetylpiperazine |
The sulfanyl group in the target compound may confer higher metabolic stability compared to G876-0503’s piperazine, which is prone to oxidation .
Future Directions and Research Gaps
Pharmacokinetic Profiling
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ADMET Studies: Urgent need for data on absorption, CYP450 interactions, and plasma protein binding.
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Formulation Development: Nanoencapsulation could address solubility limitations.
Target Validation
High-throughput screening against viral proteases and cancer cell lines will clarify its therapeutic potential .
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